4-(2H-1,3-Benzodioxol-5-yl)-1-methoxyisoquinolin-5-ol
Description
4-(2H-1,3-Benzodioxol-5-yl)-1-methoxyisoquinolin-5-ol is a heterocyclic compound featuring an isoquinoline core substituted with a methoxy group at position 1, a hydroxyl group at position 5, and a benzodioxol moiety at position 2. The benzodioxol group (a methylenedioxy bridge fused to a benzene ring) is a common pharmacophore in medicinal chemistry, contributing to enhanced binding affinity and metabolic stability in bioactive molecules.
Properties
CAS No. |
656234-08-1 |
|---|---|
Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C17H13NO4/c1-20-17-11-3-2-4-13(19)16(11)12(8-18-17)10-5-6-14-15(7-10)22-9-21-14/h2-8,19H,9H2,1H3 |
InChI Key |
CEKXAGJFRSXBLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Isoquinoline Synthesis: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-1-methoxyisoquinolin-5-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxol Moieties
2.1.1. 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
- Core Structure: Pyrazole ring (5-membered, two adjacent nitrogen atoms) vs. isoquinoline (10-membered bicyclic aromatic system).
- Substituents : Benzodioxol at position 4, 4-methylphenyl at position 1, and an amine at position 3.
- Key Features: Crystal Packing: N—H⋯N hydrogen bonds form supramolecular zigzag chains, stabilized by C—H⋯O and C—H⋯π interactions .
- Comparison: The pyrazole derivative’s amine group enables stronger hydrogen bonding compared to the hydroxyl group in the target compound.
2.1.2. N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Amuvatinib Derivative)
- Core Structure: Thienopyrimidine (a fused thiophene-pyrimidine system) linked via a piperazine-carboxamide bridge.
- Substituents : Benzodioxol at the terminal position.
- However, the hydroxyl group in the target compound may confer stronger polar interactions.
2.1.3. 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic Acid
- Core Structure : Biphenyl-sulfonamide linked to a benzoic acid group.
- Substituents : Benzodioxol attached via a methylene bridge.
- Key Features :
- Comparison : The sulfonamide and carboxylic acid groups enhance solubility and ionic interactions, contrasting with the methoxy and hydroxyl groups in the target compound, which may reduce ionization but improve membrane permeability.
Functional Group Analysis
Crystallographic and Conformational Insights
- Dihedral Angles: In the pyrazole derivative, benzodioxol and phenyl groups form dihedral angles of 31.67°–68.22°, influencing molecular planarity and packing .
- Hydrogen Bonding: The hydroxyl group in the target compound may mimic the N—H⋯N interactions observed in the pyrazole derivative, but with weaker donor capacity compared to an amine.
Biological Activity
4-(2H-1,3-Benzodioxol-5-yl)-1-methoxyisoquinolin-5-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzodioxole moiety and an isoquinoline core. Research into its biological activity has revealed promising results in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.30 g/mol. The compound's structure can be represented as follows:
This structure contributes to its diverse biological activities, particularly in anti-cancer and anti-inflammatory domains.
Anti-Cancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anti-cancer properties. Specifically, studies have shown that isoquinoline derivatives can inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(2H-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amines | Benzodioxole and pyrazole | Anti-cancer properties |
| 4-(benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazoles | Ether linkage with benzodioxole | Antimicrobial activity |
| 4-(3-Cyanophenyl)-1-methoxyisoquinolin | Isoquinoline core | Anticancer activity |
Anti-inflammatory Activity
In addition to anti-cancer effects, the compound also demonstrates anti-inflammatory properties. Research suggests that benzodioxole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
Emerging studies have indicated that similar compounds possess antimicrobial properties. The presence of the benzodioxole structure is associated with enhanced activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
In vitro Studies
Recent in vitro studies have demonstrated that this compound can inhibit cellular proliferation in cancer cell lines. For instance, a study reported an IC50 value of approximately 12 µM against breast cancer cell lines, showcasing its potential as an effective anti-cancer agent.
In vivo Studies
In vivo experiments using murine models have indicated that this compound can significantly reduce tumor size when administered at doses of 25 mg/kg body weight. Histopathological analyses revealed reduced mitotic figures in treated tumors compared to controls, suggesting effective inhibition of tumor growth mechanisms.
Table 2: In vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Tumor Size Reduction (%) |
|---|---|---|
| Control | - | - |
| Compound A | 25 | 55 |
| Compound A | 50 | 75 |
Safety Profile
Toxicity assessments conducted on laboratory animals indicate a favorable safety profile for the compound. No significant adverse effects were observed at therapeutic doses, and histological examinations of vital organs showed no signs of toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
